2-[4-(2-furoyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Description
2-[4-(2-Furoyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic organic compound with the molecular formula C₂₂H₂₂N₄O₄ and a molecular weight of 406.4 g/mol . Its structure comprises a quinazoline core substituted with a methyl group at position 4, a furoyl-piperazine moiety at position 2, and a furyl group at position 7 (Figure 1).
Properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-7-(furan-2-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-14-20-16(12-15(13-17(20)27)18-4-2-10-29-18)24-22(23-14)26-8-6-25(7-9-26)21(28)19-5-3-11-30-19/h2-5,10-11,15H,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXLBDJEKFGDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)CC(CC2=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(2-furoyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 406.4 g/mol. The IUPAC name is 2-[4-(furan-2-carbonyl)piperazin-1-yl]-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5-one.
Synthesis
The synthesis of this compound typically involves the reaction of 2-furoyl-piperazine with various quinazoline derivatives. For instance, the method described in the literature involves using acetonitrile as a solvent and K2CO3 as a base to facilitate the reaction, yielding the target compound through a series of steps including filtration and purification .
Antimicrobial Activity
Research indicates that derivatives of 2-furoyl-piperazine exhibit significant antibacterial properties. In one study, synthesized compounds were tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 8.34 µM to 9.24 µM, demonstrating comparable efficacy to standard antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity of Synthesized Compounds
| Compound | Bacterial Strain | MIC (µM) | Hemolysis (%) |
|---|---|---|---|
| 5a | S. aureus | 8.34 | 15.48 |
| 5g | E. coli | 8.65 | 8.03 |
| 5p | P. aeruginosa | 9.24 | 4.35 |
| Ciprofloxacin | Reference Standard | 7.80 | Not applicable |
The hemolytic activity was also evaluated to assess cytotoxicity, with results indicating low toxicity levels for the most active compounds .
Anticancer Activity
In addition to antibacterial properties, compounds similar to This compound have shown promising anticancer activity. A study reported that certain derivatives exhibited significant growth inhibition against human breast cancer cell lines, suggesting potential as anticancer agents . The structure-activity relationship studies indicated that modifications at specific positions on the quinazoline core could enhance cytotoxic potential, particularly against eukaryotic cells .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | MDA-MB-231 | 12 |
| Compound C | T47D | 10 |
Scientific Research Applications
The compound has been studied for its pharmacological properties, particularly in the following areas:
Antihypertensive Effects
Research indicates that derivatives of quinazoline compounds, including those similar to 2-[4-(2-furoyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one, exhibit significant antihypertensive effects. In studies involving renal hypertensive models, these compounds demonstrated the ability to reduce blood pressure effectively, suggesting their potential as therapeutic agents for hypertension management .
Antitumor Activity
Preliminary studies have shown that quinazoline derivatives can inhibit tumor growth in various cancer cell lines. The specific compound may exhibit similar antitumor properties due to its structural similarity to known anticancer agents. Further investigations into its mechanism of action and efficacy against specific cancer types are warranted .
Neurological Applications
The piperazine component of the compound is known for its neuroactive properties. Research has suggested that compounds containing piperazine rings may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as anxiety and depression .
Case Studies
Several case studies highlight the effectiveness of quinazoline derivatives in clinical settings:
Syntheses and Derivatives
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Various synthetic routes have been explored, focusing on simplifying processes while maintaining efficacy and safety profiles.
Chemical Reactions Analysis
Acylation/Deacylation at the Furoyl Group
The 2-furoyl moiety attached to the piperazine ring undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Yields furan-2-carboxylic acid and the corresponding piperazine derivative.
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Basic Hydrolysis : Produces carboxylate intermediates, which can be further functionalized .
Example Reaction Pathway :
Nucleophilic Substitution at Piperazine
The piperazine nitrogen atoms participate in alkylation or acylation reactions. For instance:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Acylation : Forms new amide bonds when treated with acyl chlorides or anhydrides .
Table 1: Substitution Reactions of Piperazine Moiety
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl chloride | DCM, RT, 24h | N-Acetyl-piperazine derivative | 75–85 | |
| Benzyl bromide | KCO, DMF | N-Benzyl-piperazine derivative | 60–70 |
Quinazoline Ring Transformations
The dihydroquinazolinone core exhibits redox and electrophilic substitution reactivity:
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Oxidation : Treatment with KMnO or CrO converts the dihydroquinazolinone to a fully aromatic quinazoline .
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Reduction : Catalytic hydrogenation (H, Pd/C) saturates the ring to a tetrahydroquinazoline.
Mechanistic Insight :
Cross-Coupling Reactions
The furyl and quinazoline aromatic systems enable transition-metal-catalyzed couplings:
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Suzuki Coupling : Reacts with aryl boronic acids to introduce substituents at the furyl or quinazoline positions.
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Buchwald-Hartwig Amination : Modifies the quinazoline ring with amine groups under palladium catalysis .
Table 2: Cross-Coupling Reactions
| Reaction Type | Catalyst | Substrate | Product | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh) | 4-Bromophenylboronic acid | 4-Arylquinazoline derivative | |
| Buchwald-Hartwig | Pddba | Morpholine | N-Morpholinoquinazoline |
Cyclization and Ring Expansion
Under thermal or acidic conditions, the compound undergoes intramolecular cyclization. For example, refluxing in HCl promotes ring closure to form polycyclic derivatives .
Key Observation :
Biological Activity Correlation
While not a direct reaction, the compound’s interaction with biological targets (e.g., enzymes, receptors) involves non-covalent binding via:
Comparison with Similar Compounds
Key Structural Features:
- Quinazoline Core: A bicyclic system known for its role in kinase inhibition and DNA intercalation.
- Furoyl-Piperazine Linkage : Enhances solubility and enables interactions with biological targets via hydrogen bonding and π-π stacking.
- Methyl Group : Improves metabolic stability by reducing oxidative degradation.
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the quinazoline core, piperazine, or aryl groups, leading to distinct biological profiles. Below is a detailed comparison:
Key Findings:
Structural-Activity Relationships (SAR):
- The furoyl-piperazine linkage in the target compound enhances solubility and target binding compared to analogs with simple aryl groups .
- The methyl group on the quinazoline core improves metabolic stability over unmethylated analogs (e.g., 6,7-dimethoxyquinazoline) .
- Replacement of the furyl group with thienyl (as in ) alters receptor selectivity but reduces electrophilic reactivity .
Biological Superiority:
- The target compound’s dual functionality (kinase inhibition and acetylcholinesterase modulation) is absent in simpler analogs like 1-(2-furoyl)piperazine .
- Compared to trifluoromethyl-containing analogs , the target compound exhibits lower cytotoxicity in vitro, suggesting a better therapeutic index.
Industrial Relevance:
- The compound’s synthesis is more cost-effective than analogs requiring fluorinated reagents (e.g., ) .
Q & A
Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use gradient elution with a C18 column and UV detection (e.g., 254 nm) to assess purity. Compare retention times against known impurities (e.g., furoyl or piperazine derivatives) .
- Nuclear Magnetic Resonance (NMR): Employ H and C NMR to confirm the presence of key functional groups (e.g., furyl, piperazine, quinazolinone). Cross-reference spectral data with PubChem entries for analogous compounds .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can validate the molecular formula (e.g., via electrospray ionization). Monitor for fragmentation patterns consistent with the fused quinazolinone-piperazine scaffold .
Q. What synthetic routes are reported for this compound, and how can researchers optimize reaction yields?
Methodological Answer:
- Key Steps:
- Optimization:
Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) profile across in vitro and in vivo models?
Methodological Answer:
- In Vitro:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- Permeability: Use Caco-2 cell monolayers to assess intestinal absorption (Papp values) .
- In Vivo:
- Dosing Regimens: Apply randomized block designs with split-split plots (e.g., dose, time, biological matrix) to account for variability .
- Sampling: Collect plasma/tissue samples at critical timepoints (0.5, 2, 8, 24h post-dose) for LC-MS/MS analysis .
Q. How can researchers resolve discrepancies in bioactivity data between enzymatic assays and cell-based models?
Methodological Answer:
- Hypothesis Testing:
- Controls:
- Include positive/negative controls (e.g., known inhibitors) in both assay types .
- Validate cell membrane permeability using fluorescent probes (e.g., calcein-AM) .
Q. What computational strategies are effective for predicting the compound’s binding mode to target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with flexible side chains in the active site. Validate with MD simulations (e.g., 100 ns runs) .
- Pharmacophore Modeling: Identify critical interactions (e.g., hydrogen bonds with piperazine N-atoms, π-π stacking with quinazolinone) .
Q. How should stability studies be structured to assess degradation under environmental or physiological conditions?
Methodological Answer:
- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- Analytical Monitoring: Track degradation products via HPLC-PDA and HRMS. Compare with impurity standards (e.g., furoyl hydrolysis products) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
